Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride
Description
Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a thiazole-derived compound featuring a benzyl ester group, a 4-methyl substituent on the thiazole ring, and a 2-aminoacetamido (glycine-derived) side chain. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Thiazole derivatives are valued for their bioactivity, particularly in antimicrobial, anticancer, and anti-inflammatory agents. Structural validation of this compound likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
benzyl 2-[(2-aminoacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S.2ClH/c1-9-12(21-14(16-9)17-11(18)7-15)13(19)20-8-10-5-3-2-4-6-10;;/h2-6H,7-8,15H2,1H3,(H,16,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVJXIULMHSZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with potential applications across chemistry, biology, medicine, and industry. It is characterized by a molecular structure that includes a benzyl group, a thiazole ring, and an aminoacetamido group.
Scientific Research Applications
- Chemistry The compound serves as a building block in organic synthesis and as a reagent in chemical research.
- Biology It is used in biological studies to investigate the role of thiazole derivatives in biological systems.
- Medicine Its potential pharmacological properties have spurred interest. Compounds with similar structures, like 2-aminobenzothiazole, have demonstrated potent pharmacological activities.
- Industry It is used in the production of various industrial chemicals and materials.
This compound has potential biological activities. The compound features a thiazole ring, significant for its biological activity, particularly in enzyme inhibition and antioxidant effects.
This compound functions primarily through the following mechanisms:
- Enzyme Inhibition Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. The incorporation of an aminoacetamido group enhances binding affinity to the enzyme's active site.
- Antioxidant Activity The compound also exhibits free radical scavenging properties, crucial in mitigating oxidative damage in biological systems. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, indicating potential therapeutic applications.
Mechanism of Action
The mechanism by which Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring and amino group play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
Key Differences :
- Ester Group: Ethyl ester vs. benzyl ester in the target compound.
- Substituent: Acetamido (-NHCOCH₃) vs. aminoacetamido (-NHCH₂CONH₂). The aminoacetamido group introduces a primary amine and additional hydrogen-bonding capacity, which may enhance target binding in biological systems.
- Synthesis Yield: The ethyl derivative is synthesized in 74% yield via acetylation with acetic anhydride under reflux .
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Key Differences :
- Core Heterocycle : Thiophene (C₄H₃S) vs. thiazole (C₃H₂NS). Thiazole’s nitrogen atom enhances electronic diversity, influencing reactivity and bioactivity.
- Substituents: The thiophene derivative has a dichlorobenzamido and ethoxyphenyl carbamoyl group, contributing to a higher molecular weight (507.39 g/mol) compared to the target compound’s estimated molecular weight (~400–450 g/mol). The dichlorobenzamido group increases hydrophobicity, while the target’s aminoacetamido group offers protonation sites.
- Applications : Thiophene derivatives are often explored as kinase inhibitors or antimicrobials, whereas thiazole derivatives like the target compound may target enzymes like cyclooxygenase or bacterial synthases .
Structural and Functional Analysis
Data Table: Comparative Properties
Functional Implications
- Aminoacetamido Group: The glycine moiety in the target compound enables zwitterionic behavior at physiological pH, improving interactions with charged biological targets.
- Salt Form : The dihydrochloride salt enhances bioavailability compared to neutral esters in similar compounds.
- Benzyl Ester : May act as a prodrug moiety, cleaved in vivo to release the active carboxylic acid.
Biological Activity
Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17Cl2N3O3S
- Molar Mass : 378.3 g/mol
- CAS Number : 692745-02-1
- Density : 1.311 g/cm³ (predicted)
- pKa : 3.76 (predicted)
The compound features a thiazole ring, which is significant for its biological activity, particularly in enzyme inhibition and antioxidant effects.
This compound functions primarily through the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. The incorporation of an aminoacetamido group enhances binding affinity to the enzyme's active site .
- Antioxidant Activity : The compound also exhibits free radical scavenging properties, which are crucial in mitigating oxidative damage in biological systems. Compounds with similar structures have demonstrated varying degrees of antioxidant activity, indicating potential therapeutic applications .
Antioxidant Properties
Research indicates that benzyl thiazole derivatives can act as effective antioxidants. For instance, a related study demonstrated that certain derivatives exhibited IC50 values in the range of 15.3 to 19.6 µM for DPPH free radical scavenging assays . This suggests that this compound may similarly possess significant antioxidant capabilities.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit xanthine oxidase. In vitro studies have shown that modifications to the thiazole structure can enhance inhibitory potency against this enzyme. The presence of the aminoacetamido group likely facilitates stronger interactions within the enzyme's active site, contributing to its efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives:
- Xanthine Oxidase Inhibition Study : A series of thiazole derivatives were synthesized and tested for their xanthine oxidase inhibitory properties. Compounds similar to benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate demonstrated IC50 values ranging from 3.6 µM to over 9 µM, indicating promising potential in managing conditions associated with hyperuricemia and gout .
- Antioxidant Activity Assessment : Another study focused on the antioxidant capabilities of thiazole derivatives, revealing that modifications could significantly enhance their ability to neutralize free radicals. This positions this compound as a candidate for further exploration in oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential xanthine oxidase inhibitor and antioxidant |
| Benzyl 2-amino-4-methylthiazole-5-carboxylic acid | Similar thiazole structure | Moderate xanthine oxidase inhibition |
| Ethyl 4-methylthiazole-5-carboxylate | Lacks amino group | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Cyclization of precursors (e.g., substituted benzylamines and thiourea derivatives) under reflux conditions in methanol/water mixtures .
Aminoacetamido Group Introduction : Coupling 2-aminoacetamide to the thiazole ring using carbodiimide-based activating agents (e.g., EDC/HOBt) .
Dihydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
Key Considerations : Monitor reaction progress via TLC and optimize pH for salt formation.
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of:
- X-ray Crystallography : For absolute configuration determination (employ SHELX software for refinement) .
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl at C4, benzyl ester at C5) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS in positive ion mode) .
Q. What in vitro/in vivo models are suitable for preliminary biological activity screening?
Methodological Answer:
- In Vitro : Test enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. Reference similar thiazole derivatives showing antitumor or hypoglycemic activity .
- In Vivo : Use STZ-induced diabetic rodent models for metabolic studies or xenograft models for oncology research .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
- Systematic Variant Testing : Synthesize analogs with incremental modifications (e.g., substituent changes at C2 or C4) to isolate critical functional groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across targets .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, dose range) to minimize variability .
Q. What strategies optimize synthetic yield and purity for large-scale research applications?
Methodological Answer:
Q. How to investigate the mechanism of action against cancer cell lines?
Methodological Answer:
- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis or PI3K/AKT) .
- Kinase Inhibition Assays : Use ADP-Glo™ assays to quantify kinase activity inhibition .
- SPR Analysis : Measure binding kinetics to recombinant targets (e.g., EGFR or Src kinases) .
Q. What experimental approaches validate target engagement in complex biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
